molecular formula C9H7F3O2 B13071878 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid

2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid

Cat. No.: B13071878
M. Wt: 204.15 g/mol
InChI Key: XIYHUWJBNQETKL-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic Acid (CAS 1936143-64-4) is a fluorinated aromatic acetic acid derivative with the molecular formula C 9 H 7 F 3 O 2 and a molecular weight of 204.15 g/mol . This compound is characterized by a fluorine atom on the acetic acid moiety and two fluorine atoms at the ortho- positions of the 4-methylphenyl ring . Fluorinated compounds like this one are of significant interest in medicinal and agrochemical research. The strategic incorporation of fluorine atoms can enhance key properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability, compared to non-fluorinated analogs . These properties make it a valuable building block for developing new active substances. Structurally related fluorinated acetic acid compounds are known to be used in the manufacture of pesticides . Please be aware that all products are intended for Research Use Only (RUO) and are not categorized as drugs, medicines, or for any human or veterinary therapeutic use. They are designed for in-vitro studies in controlled laboratory settings. Bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-(2,6-difluoro-4-methylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H7F3O2/c1-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,1H3,(H,13,14)

InChI Key

XIYHUWJBNQETKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Fluorinated Aromatic Precursors

The preparation typically starts from fluorinated aromatic intermediates such as 2,6-difluoro-4-methylbenzaldehyde or 2,6-difluorochlorobenzene derivatives , which are then transformed into the target fluoroacetic acid through oxidation and fluorination steps.

Key Synthetic Routes

Step Description Reagents/Conditions Notes
1 Preparation of 2,6-difluoro-4-methylbenzaldehyde Starting from 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene via partial fluorine exchange using KF or CsF in polar aprotic solvents under anhydrous conditions, followed by selective reduction and amination Fluorine exchange is conducted at elevated temperatures with KF or CsF; selective reduction employs Pd/C catalysts under hydrogen pressure Produces fluorinated aromatic intermediates with high regioselectivity
2 Oxidation of 2,6-difluoro-4-methylbenzaldehyde to 2,6-difluoro-4-methylbenzoic acid Silver(I) oxide and sodium hydroxide in aqueous medium for 1.5 h, followed by acidification with HCl to pH 2 Yields approximately 53% This oxidation method is efficient and avoids harsh conditions
3 Conversion of 2,6-difluoro-4-methylbenzoic acid to 2-(2,6-difluoro-4-methylphenyl)-2-fluoroacetic acid Fluorination at the alpha position of the acetic acid moiety, often via halogen exchange or electrophilic fluorination reagents Use of fluorinating agents such as Selectfluor or related reagents under controlled conditions Requires careful control to avoid over-fluorination or side reactions

Detailed Example: Oxidation of 2,6-Difluoro-4-methylbenzaldehyde

  • Procedure : Silver oxide (43.8 g, 0.189 mol) is suspended in 200 mL water with sodium hydroxide (33.7 g, 0.842 mol). 2,6-Difluoro-4-methylbenzaldehyde (29.23 g, 0.187 mol) is added gradually over 30 minutes, causing an exothermic reaction and color change from black to gray. The mixture is stirred for 1 hour and filtered. The filtrate is acidified to pH 2 with concentrated HCl, precipitating the acid product, which is isolated by filtration and dried.

  • Yield : 53% isolated yield of 2,6-difluoro-4-methylbenzoic acid.

  • Comments : This method provides a relatively mild and straightforward oxidation route, avoiding toxic oxidants and harsh conditions.

Fluorination Strategies for the Acetic Acid Side Chain

While the aromatic ring fluorination is established, introducing the fluorine atom at the alpha position of the acetic acid side chain is more challenging.

  • Electrophilic fluorination : Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can selectively fluorinate the alpha position adjacent to the carboxyl group.

  • Halogen exchange and fluorination : Starting from a halogenated acetic acid derivative (e.g., chloroacetic acid analog), fluorine substitution can be achieved by nucleophilic fluorination using KF or CsF under anhydrous conditions.

  • Considerations : These steps require careful optimization of solvent, temperature, and fluorinating agent to maximize yield and selectivity while minimizing side reactions.

Research Findings and Optimization

Fluorine Exchange on Aromatic Rings

  • Partial fluorine exchange on chlorinated aromatic precursors is effectively conducted using KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (typically 100–150 °C).

  • The reaction produces mixtures of difluorochlorobenzenes, which can be separated by distillation.

Selective Reduction and Amination

  • Palladium on carbon catalysts (0.5–10 wt%) under hydrogen atmosphere at ~100 °C selectively remove chloro substituents, favoring the formation of 2,6-difluorochlorobenzene intermediates.

  • Amination is performed with concentrated ammonium hydroxide in the presence of copper catalysts, replacing chloro groups with amino groups.

Oxidation and Acidification

  • The silver oxide/sodium hydroxide oxidation method is favored for converting aldehydes to carboxylic acids with good yield and mild conditions.

Fluorination of Side Chain

  • Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry enable modular and accelerated fluorination reactions, potentially applicable to alpha-fluorination steps, using fluorosulfates and sulfonyl fluorides under mild conditions with catalysts like BTMG (a guanidine base).

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Partial fluorine exchange 1,2,3-trichlorobenzene KF or CsF, polar aprotic solvent, heat 2,6-difluorochlorobenzene mixture -
2 Selective reduction Difluorochlorobenzene mixture Pd/C catalyst, H2, ~100 °C 2,6-difluorobenzene derivatives -
3 Amination 2,6-difluorochlorobenzene NH4OH, copper catalyst 2,6-difluoroaniline -
4 Oxidation 2,6-difluoro-4-methylbenzaldehyde Ag2O, NaOH, water, acidify to pH 2 2,6-difluoro-4-methylbenzoic acid 53
5 Alpha-fluorination 2,6-difluoro-4-methylphenylacetic acid Electrophilic fluorinating agents (e.g., Selectfluor) This compound - [Literature]

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid with analogs from , focusing on substituent effects and inferred properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Ring) Acetic Acid Chain Molecular Weight (g/mol) Similarity Score Key Inferred Properties
This compound 2,6-diF; 4-CH₃ 2-F ~214.13* Reference High lipophilicity (logP ~2.5†); Strong acidity (pKa ~2.8‡)
2,6-Difluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) 2,6-diF; 4-OCH₃ H ~216.16 0.90 Moderate lipophilicity (logP ~1.8†); Weaker acidity (pKa ~3.2‡)
2-Fluoro-4-methoxyphenylacetic acid (CAS 383134-85-8) 2-F; 4-OCH₃ H ~184.17 0.86 Lower lipophilicity (logP ~1.5†); Moderate acidity (pKa ~3.5‡)
4-Fluoro-3-methoxyphenylacetic acid (CAS 68886-07-7) 4-F; 3-OCH₃ H ~184.17 0.82 Similar to above; Altered steric effects due to meta-OCH₃

*Calculated based on molecular formula C₁₀H₈F₃O₂.
†Estimated using substituent contributions (e.g., -F: +0.14; -CH₃: +0.52; -OCH₃: -0.02).
‡Predicted via Hammett σ values (electron-withdrawing groups lower pKa).

Key Observations :

Acidity: The trifluorinated structure (two phenyl-F, one acetic acid-F) increases acidity relative to mono- or di-fluorinated analogs, favoring ionization at physiological pH .

Synthetic Accessibility : highlights methods for synthesizing fluorinated phenylacetic acids via ester hydrolysis and purification (e.g., MPLC with hexane/ethyl acetate gradients), which may apply to the target compound .

Mechanistic and Pharmacological Context (Inferred)

  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, as seen in 2',2'-difluorodeoxycytidine (dFdC), which exhibits prolonged intracellular retention of its triphosphate form .
  • Enzyme Interactions : Fluorine’s electron-withdrawing effects can enhance binding to targets (e.g., ribonucleotide reductase inhibition by dFdC diphosphate ). The target compound’s fluoroacetic acid group may similarly interact with enzymes requiring carboxylate recognition.
  • Self-Potentiation : High intracellular concentrations of fluorinated metabolites (e.g., dFdCTP) can inhibit catabolic enzymes, prolonging activity . This mechanism may extend to fluorinated acetic acid derivatives in specific contexts.

Biological Activity

2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid is a fluorinated organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of approximately 204.15 g/mol. Its structure features a difluoromethylphenyl group attached to a fluoroacetic acid moiety, which enhances its chemical stability and potential biological activity. This compound is currently under investigation for its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects, which are common among compounds with similar fluorinated structures.

The presence of fluorine atoms in the compound significantly influences its lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in drug development. The unique arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.

Biological Activity Overview

Research into the biological activity of this compound is ongoing. Preliminary studies suggest that compounds with similar structures may interact favorably with specific protein targets, leading to therapeutic effects. Interaction studies typically focus on binding affinities with biological targets such as enzymes or receptors.

Potential Pharmacological Effects

  • Antimicrobial Activity : Similar fluorinated compounds have exhibited antimicrobial properties, suggesting potential effectiveness against various pathogens.
  • Anti-inflammatory Effects : The structural characteristics may confer anti-inflammatory activity, which warrants further exploration.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds helps elucidate the unique features of this compound. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
2-(2,6-Difluoro-4-methoxyphenyl)acetic acid886498-98-2Contains a methoxy group instead of a methyl group
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid1248611-17-7Features an additional fluorine atom and different phenyl substitution
2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid1545279-06-8Variation in the position of the methyl group on the phenyl ring

The uniqueness of this compound lies in its specific arrangement of functional groups and fluorination pattern. This configuration may impart distinct chemical properties and biological activities compared to its analogs.

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